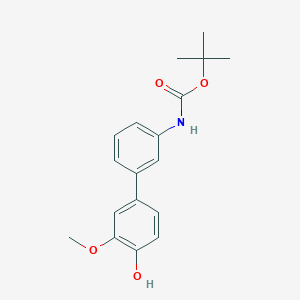
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% (4-(3-BOCAP)-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 73-76 °C. It is used in a variety of research applications, such as synthesis, drug development, and biochemistry.
科学的研究の応用
4-(3-BOCAP)-2-MOP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a building block in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the development of drugs, such as inhibitors of protein-protein interactions, and in the synthesis of novel compounds for use in drug discovery. Furthermore, 4-(3-BOCAP)-2-MOP has been used in biochemical and physiological studies, as it has been shown to modulate the activity of various enzymes and receptors.
作用機序
The mechanism of action of 4-(3-BOCAP)-2-MOP is not yet fully understood. It is believed to act as an inhibitor of protein-protein interactions, as it has been shown to modulate the activity of various enzymes and receptors. It is also believed to act as a modulator of cell signaling pathways, as it has been shown to affect the activity of certain signaling proteins.
Biochemical and Physiological Effects
4-(3-BOCAP)-2-MOP has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling pathways. It has been shown to affect the activity of certain signaling proteins, such as the β-adrenergic receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of certain enzymes, such as tyrosine hydroxylase, cyclooxygenase-2, and cyclooxygenase-1.
実験室実験の利点と制限
4-(3-BOCAP)-2-MOP has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable in solution. Furthermore, it can be used in a variety of research applications, such as synthesis, drug development, and biochemistry. However, there are some limitations to its use in lab experiments. It can be toxic in high concentrations, and it can be difficult to purify.
将来の方向性
Future research on 4-(3-BOCAP)-2-MOP should focus on elucidating its mechanism of action, as well as its potential applications in drug development and biochemistry. Furthermore, research should focus on optimizing its synthesis and purification methods, as well as on determining its toxicity profile. Additionally, research should focus on exploring its potential use in other research applications, such as in the synthesis of peptides and peptidomimetics.
合成法
4-(3-BOCAP)-2-MOP is synthesized using a two-step process. In the first step, the reaction of 4-chloro-2-methoxyphenol with 3-bromo-4-chloropropionyl chloride in the presence of triethylamine yields 4-(3-bromo-4-chloropropionyloxy)-2-methoxyphenol. In the second step, the bromo-chloropropionyloxy group is deprotected with trifluoroacetic acid (TFA) to yield 4-(3-BOCAP)-2-MOP.
特性
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUEGNWLWOQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


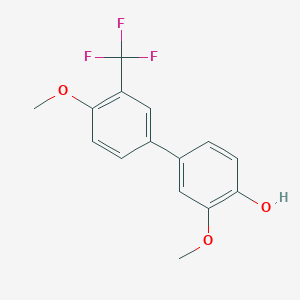
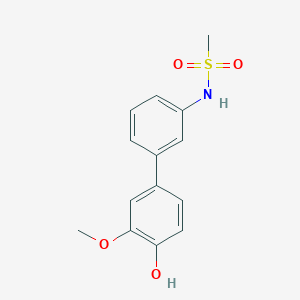
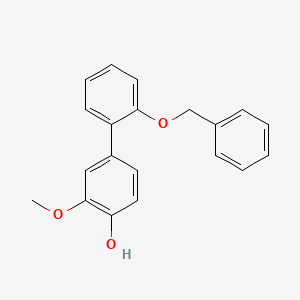


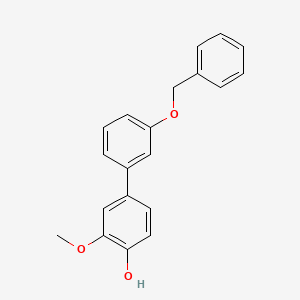
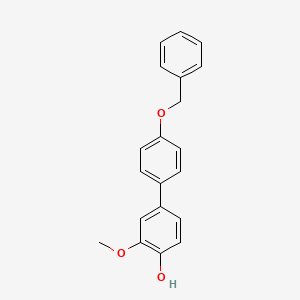


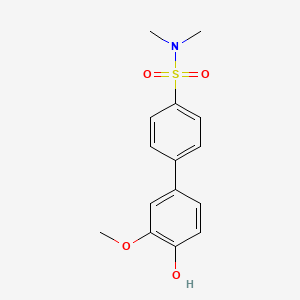
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)